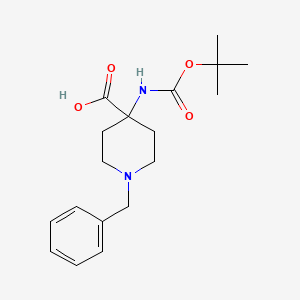

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C18H26N2O4 . It can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 334.4 g/mol . The InChI code for this compound isInChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)9-11-20(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,23)(H,21,22) . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 400.9±34.0 °C at 760 mmHg, and a molecular weight of 334.4 g/mol . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación

Molecular Characterization and Spectroscopy

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid has been characterized through various spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) was employed to determine the optimized geometrical parameters and vibrational frequencies, which were then compared with experimental values. The study also explored the molecule's conformational preferences, HOMO-LUMO bandgap energy, and electron excitation analysis. Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptors were used to identify reactive sites, and the molecule's anticancer activity against VEGFR-2 Kinase inhibitor receptors was investigated through molecular docking studies (S. Janani et al., 2020).

Synthetic Applications

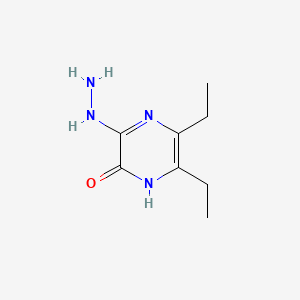

The compound has been utilized in the synthesis of novel heterocyclic amino acids, serving as achiral and chiral building blocks. Through a series of reactions involving piperidine-4-carboxylic acids, β-keto esters, and various N-mono-substituted hydrazines, 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were obtained, showcasing the compound's versatility in synthesizing complex structures (Gita Matulevičiūtė et al., 2021).

Electrophilic Amination and Derivative Synthesis

Electrophilic amination of amino acids with N-Boc-oxaziridines has been demonstrated as an efficient method for preparing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This process enables the synthesis of complex molecules from simpler amino acid precursors, highlighting the chemical utility of this compound in advanced organic synthesis (Jean-Christophe Hannachi et al., 2004).

Non-selective Inhibitor Synthesis

The compound has been involved in the synthesis of novel (4-piperidinyl)-piperazine derivatives, which were evaluated as ACC1/2 non-selective inhibitors. Optimization of substituents on the nitrogen of the piperidine ring led to significant advancements in the development of potent inhibitory activities in enzyme-assay and cell-based assays, demonstrating the compound's relevance in medicinal chemistry (Tomomichi Chonan et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and act as antagonists for muscarinic acetylcholine receptors and beta 2 adrenoceptors .

Mode of Action

For instance, inhibition of p38a mitogen-activated protein kinase can lead to the suppression of inflammatory responses .

Biochemical Pathways

Based on the targets it interacts with, it can be inferred that it may influence pathways related to inflammation and neurotransmission .

Result of Action

Based on its potential targets, it can be inferred that the compound may have anti-inflammatory effects and could influence neurotransmission .

Propiedades

IUPAC Name |

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)9-11-20(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXFCLVBUXTWRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671947 |

Source

|

| Record name | 1-Benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150435-81-7 |

Source

|

| Record name | 1-Benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)